Receptor Affinity Profile: Class-Level Potency of the 2-Methoxyphenylpiperazine Pharmacophore
While direct quantitative data for 1-[1-(2-Methoxyphenyl)ethyl]piperazine is not available in the public literature, the 2-methoxyphenylpiperazine core is a well-documented pharmacophore for high-affinity CNS receptor binding. As a class, these compounds can achieve nanomolar to sub-nanomolar affinities for 5-HT1A and 5-HT7 receptors [1]. For example, a closely related derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine, demonstrates extremely high affinity for the 5-HT1A receptor (Ki < 1 nM) and the 5-HT7 receptor (Ki = 34 nM) [1]. This class-level activity provides a strong, quantitative rationale for exploring the target compound as a potential lead or intermediate in CNS drug discovery, where even modest modifications can yield highly potent ligands. The target compound's unique, direct ethyl linkage may offer a distinct, though currently unquantified, SAR vector compared to analogs with longer or more complex spacers [2].
| Evidence Dimension | In vitro receptor binding affinity (Ki) for 5-HT1A and 5-HT7 receptors |
|---|---|
| Target Compound Data | Not available (Data for specific compound is absent in literature) |
| Comparator Or Baseline | 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine (closely related analog): Ki(5-HT1A) < 1 nM, Ki(5-HT7) = 34 nM [1] |
| Quantified Difference | Unable to calculate a direct difference due to lack of target compound data. This evidence highlights the class potential. |
| Conditions | Radioligand binding assays using specific ligands for 5-HT1A and 5-HT7 receptors [1]. |
Why This Matters
This class-level evidence justifies the procurement of the target compound for medicinal chemistry SAR exploration, as it represents a distinct, unexplored variation of a highly active pharmacophore.
- [1] Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. *Chemical Biology & Drug Design*, 85(3), 326-335. View Source
- [2] Handzlik, J., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. *Bioorganic & Medicinal Chemistry*, 16(11), 5982-5998. View Source
